molecular formula C7H4BrFN2 B1438990 3-Bromo-8-fluoroimidazo[1,2-a]pyridine CAS No. 628691-73-6

3-Bromo-8-fluoroimidazo[1,2-a]pyridine

Cat. No. B1438990
M. Wt: 215.02 g/mol
InChI Key: RNVWXBQACVWOPI-UHFFFAOYSA-N
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Description

3-Bromo-8-fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4BrFN2 .


Molecular Structure Analysis

The molecular structure of 3-Bromo-8-fluoroimidazo[1,2-a]pyridine is characterized by a fused bicyclic system containing an imidazo ring and a pyridine ring . The molecule has a molecular weight of 215.02 .


Physical And Chemical Properties Analysis

3-Bromo-8-fluoroimidazo[1,2-a]pyridine is a solid at room temperature . It has a density of 1.8±0.1 g/cm3, a molar refractivity of 44.1±0.5 cm3, and a polar surface area of 17 Å2 .

Scientific Research Applications

Bioisosteric Replacements and Physicochemical Mimicry

8-Fluoroimidazo[1,2-a]pyridine has been identified as a physicochemical mimic of imidazo[1,2-a]pyrimidine. It's been employed as a bioisosteric replacement for imidazopyrimidine in GABA(A) receptor modulators, enhancing the interaction with biological systems without altering the pharmacological profile significantly (Humphries et al., 2006).

Fluorescence and Luminescence Properties

The fluorescent properties of imidazo[1,2-a]pyridine derivatives have been extensively studied, indicating their potential as organic fluorophores in biomarkers and photochemical sensors. The introduction of various substituents has been shown to significantly affect the luminescent properties, offering a wide range of applications in chemical sensing and imaging (Velázquez-Olvera et al., 2012).

Synthesis and Chemical Modification

Various methods for the synthesis and modification of imidazo[1,2-a]pyridines have been developed, emphasizing the versatility and chemical diversity of these compounds. Techniques such as cross-coupling reactions and one-pot syntheses under specific conditions (e.g., in the presence of ionic liquids) have been designed to yield novel imidazo[1,2-a]pyridine derivatives with potential applications in different scientific fields (Shibahara et al., 2009), (Shaabani et al., 2006).

Safety And Hazards

3-Bromo-8-fluoroimidazo[1,2-a]pyridine is classified as a hazardous substance. It is associated with several hazard statements including H302+H312+H332;H315;H319;H335, indicating potential harm if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-bromo-8-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-4-10-7-5(9)2-1-3-11(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVWXBQACVWOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652978
Record name 3-Bromo-8-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-8-fluoroimidazo[1,2-a]pyridine

CAS RN

628691-73-6
Record name 3-Bromo-8-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of bromine in MeOH, saturated with KBr (0.86 M, 1.0 ml, 0.86 mmol) was added to a cooled, stirred solution of 8-fluoroimidazo[1,2-α]pyridine (118 mg, 0.86 mmol) and NaOAc (85 mg, 1.04 mmol) in methanol saturated with KBr (1.6 ml). After 2 min, the solution was poured into water (50 ml) and the resulting yellow solution extracted with CH2Cl2 (3×50 ml). The combined organic fractions were dried over anhydrous Na2SO4 and concentrated in vacuo, yielding 3-bromo-8-fluoroimidazo[1,2-α]pyridine as a yellow solid (155 mg, 83%), used without further purification: δH (400 MHz, CDCl3) 6.86-6.91 (1H, m), 6.95-6.99 (1H, m), 7.65 (1H, s), 7.98 (1H, dd, J 0.8 and 6.7); m/z (ES+) 217 (100%, [MH]+), 215 (100).
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1 mL
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118 mg
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1.6 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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